3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol
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Overview
Description
3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position This compound also contains a thiophene ring and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic substitution reaction of 5-chloropyrimidine with an appropriate amine to introduce the amino group at the 2-position. This is followed by the coupling of the resulting intermediate with a thiophene derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-promoted methods to decrease reaction times and the use of less toxic reagents and solvents to enhance safety and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile
- 2-Amino-5-chloropyrimidine
- 4-Amino-5-bromo-2-chloropyrimidine
Uniqueness
What sets 3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol apart from these similar compounds is its unique combination of a pyrimidine ring, a thiophene ring, and a propanol side chain. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-[(5-chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c12-9-5-14-11(15-6-9)13-3-1-10(16)8-2-4-17-7-8/h2,4-7,10,16H,1,3H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPLQAXKNHZAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC2=NC=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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